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Comparative Overview of HIV-1 Maturation Inhibitors

The table below summarizes key investigational HIV-1 Maturation Inhibitors, highlighting the progression

from the first-generation Bevirimat to more recent candidates designed to overcome its limitations.

Inhibitor
Name

Developmental
Status

Key Mechanism
Insights

Primary
Resistance
Mutations
(Location)

Potency (EC₅₀) &
Notes

Bevirimat
(BVM)

Clinical trials

discontinued [1]
[2]

First-in-class MI;

binds inside CACTD-
SP1 6-helix bundle,

stabilizing it and
preventing protease

access [1] [3]

SP1-A1V, SP1-

V7A/V7M, SP1-
T8Δ/T8N [1] [4]

Natural

polymorphisms
caused up to 50%

clinical non-
response [1]
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Inhibitor
Name

Developmental
Status

Key Mechanism
Insights

Primary
Resistance
Mutations
(Location)

Potency (EC₅₀) &
Notes

EP-39 Preclinical

research [4]

BVM derivative;

binds same pocket
as BVM but with

different positioning
and improved

solubility [4]

SP1-A1V, SP1-

A3T, SP1-A3V;
CA-H226N, CA-

K227R, CA-L231M
[4]

Higher selectivity

index and antiviral
activity than BVM

[4]

Compound
41

Preclinical

research [5]

C-28 modified BVM

analog; enhanced
anti-maturation

activity without
introducing anti-entry

effects [5]

Information not

specified in search
results

IC₅₀ = 0.0059 μM

(approx. 15x more
potent than BVM)

[5]

GSK3640254 Phase 2b trials

[2]

Improved pan-

genotypic coverage;
overcomes many

polymorphisms
resistant to earlier

MIs [2]

A364V substitution

remains a key
resistance

mutation [2]

Potent against

diverse HIV-1
isolates; A364V

confers reduced
susceptibility [2]

VH3739937
(VH-937)

Phase 1

complete,
ongoing

development [2]

Structurally similar to

GSK3640254; long
oral half-life (67-97

hrs) compatible with
once-weekly dosing

[2]

A364V confers

reduced
susceptibility;

other selected
substitutions led to

non-functional
viruses [2]

EC₅₀ ≤ 5.0 nM

against a broad
range of HIV-1

isolates [2]

HRF-10071 Phase 2 proof-of-
concept [6]

Novel oral MI;
demonstrated

antiviral activity as
monotherapy [6]

Some resistance
mutations

emerged during
short-term

monotherapy [6]

Viral load reduction
up to -1.84 log after

14 days; potential
for long-acting

therapy [6]
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Mechanism of Action and Resistance

The following diagram illustrates the shared mechanism of action of MIs and the structural basis for

resistance.
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MIs uniquely target the final step of Gag processing, where the Capsid (CA) protein is separated from Spacer

Peptide 1 (SP1) [1] [3]. This CA-SP1 junction forms a 6-helix bundle (or "junction helix") in the immature

Gag lattice. The scissile bond is hidden inside this bundle, requiring it to at least partially unfold for the viral

protease to access it [1].

Inhibition Mechanism: MIs like Bevirimat bind inside the central pore of this 6-helix bundle,

stabilizing it and thereby preventing the necessary unfolding and subsequent cleavage by the
protease [1]. This results in the production of non-infectious, immature viral particles [4].
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Resistance Mechanism: Resistance arises from mutations in the CA-SP1 region (e.g., SP1-A1V,

SP1-V7A). These mutations can alter the local conformation and dynamics of the 6-helix bundle,
reducing the compound's binding affinity and stability, as shown structurally for SP1-A1V and SP1-

V7A [1] [4]. The A364V mutation (also referred to as SP1-A1V in some numbering systems) remains
a challenge even for newer MIs, as it is associated with faster cleavage kinetics and reduced MI

residence time on the target [2].

Key Experimental Methods for Characterization

The data in the comparison table and the understanding of the mechanism are derived from several key

experimental approaches.

Binding Site Mapping: Photoaffinity analogs of Bevirimat crosslinked to immature Virus-Like
Particles (VLPs), followed by mass spectrometry to identify the specific crosslinked peptides within

Gag, confirming binding at the CA-SP1 junction [3].
Structural Studies: Magic-angle spinning NMR spectroscopy was used to determine atomic-

resolution structures of microcrystalline CACTD-SP1 assemblies with bound MI (BVM) and/or the
cofactor IP6. This technique provided direct, atomic-level details of how the inhibitor binds within the

6-helix bundle and quenches its dynamics [1].
Antiviral Potency and Resistance Profiling:

Multiple-cycle replication assays in cell lines (e.g., MT-2, CEM) or PBMCs are used to
determine the half-maximal effective concentration (EC₅₀) and monitor the emergence of

resistance over multiple viral replication cycles [4] [2].
Site-directed mutagenesis is used to engineer specific resistance mutations (e.g., SP1-A1V,

A364V) into recombinant viruses. The susceptibility of these mutant viruses to MIs is then
tested to confirm the role of the mutation in resistance [4] [2].

Future Development of Maturation Inhibitors

Current research is focused on developing next-generation MIs that overcome the limitations of Bevirimat.

The overarching goals are to achieve pan-genotypic activity (effectiveness against all major HIV-1

subtypes), improved potency against common polymorphisms, and a high barrier to resistance [2].

Furthermore, compounds with longer half-lives, like VH-937, are being pursued to enable less frequent,

long-acting dosing regimens, which could significantly improve treatment adherence and quality of life for

people living with HIV [2] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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